![molecular formula C7H12O2 B13574715 {2-Oxabicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13574715.png)
{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-Oxabicyclo[221]heptan-1-yl}methanol is a bicyclic compound with a unique structure that includes an oxygen atom within the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxabicyclo[2.2.1]heptan-1-yl}methanol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of this compound.
Scientific Research Applications
{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of {2-Oxabicyclo[2.2.1]heptan-1-yl}methanol involves its interaction with molecular targets through its hydroxyl group and bicyclic structure. These interactions can lead to the inhibition or activation of specific pathways, depending on the context. For example, the compound may inhibit protein phosphatases, preventing the formation of active transcription factors essential for gene expression .
Comparison with Similar Compounds
Similar Compounds
- {4-amino-2-oxabicyclo[2.2.1]heptan-1-yl}methanol
- {4-methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanol
- {1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl}methanol
Uniqueness
{2-Oxabicyclo[2.2.1]heptan-1-yl}methanol is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which allows for diverse chemical reactions and interactions. This uniqueness makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-oxabicyclo[2.2.1]heptan-1-ylmethanol |
InChI |
InChI=1S/C7H12O2/c8-5-7-2-1-6(3-7)4-9-7/h6,8H,1-5H2 |
InChI Key |
FCUVZOZHCSYFHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CO2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride](/img/structure/B13574645.png)

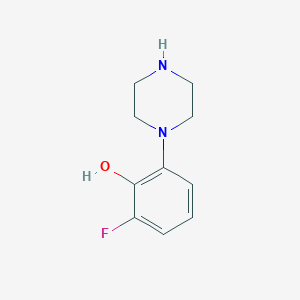
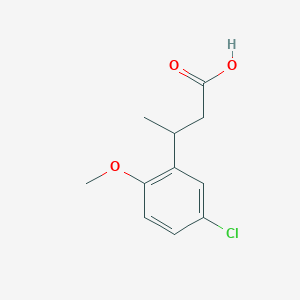
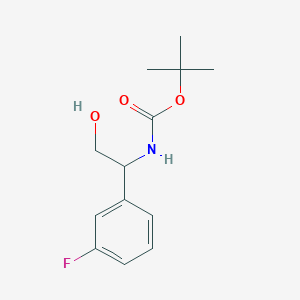

![4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B13574699.png)
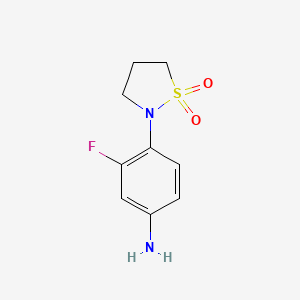
![Methyl 2-[(5-nitropyridin-2-yl)amino]acetate](/img/structure/B13574707.png)
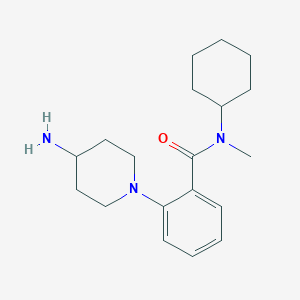
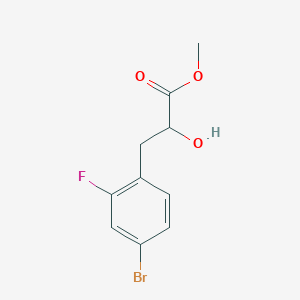
![1-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]methanaminehydrochloride](/img/structure/B13574722.png)
![rac-(1R,2R,3S,4S,5S,6R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-diol](/img/structure/B13574723.png)
![cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid](/img/structure/B13574726.png)
